2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(Benzyloxy)[1,1’-biphenyl]-4-carbonitrile is an organic compound that belongs to the biphenyl family It is characterized by the presence of a benzyloxy group attached to the biphenyl structure, with a nitrile group at the 4-position
Preparation Methods
The synthesis of 2’-(Benzyloxy)[1,1’-biphenyl]-4-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the direct C-H hydroxylation of biphenyl compounds, which can be achieved using specific reagents and conditions . Industrial production methods may vary, but they generally involve optimizing these synthetic routes for large-scale production.
Chemical Reactions Analysis
2’-(Benzyloxy)[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, benzylic oxidation can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators . Reduction reactions can convert nitro groups to amines using zinc or tin in dilute mineral acid . Substitution reactions, such as the Suzuki-Miyaura coupling, can introduce different functional groups to the biphenyl structure . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’-(Benzyloxy)[1,1’-biphenyl]-4-carbonitrile has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex organic molecules . In biology, it can be used to study the interactions of biphenyl compounds with biological systems. In medicine, it may serve as a precursor for the development of pharmaceuticals with potential therapeutic effects . In industry, it is used in the production of materials with specific properties, such as liquid crystals .
Mechanism of Action
The mechanism of action of 2’-(Benzyloxy)[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The nitrile group can also play a role in the compound’s chemical behavior, affecting its binding to molecular targets and its overall activity .
Comparison with Similar Compounds
2’-(Benzyloxy)[1,1’-biphenyl]-4-carbonitrile can be compared with other similar compounds, such as 2’-(Benzyloxy)[1,1’-biphenyl]-2-amine hydrochloride and 2’-(Benzyloxy)[1,1’-biphenyl]-3-yl)boronic acid These compounds share similar biphenyl structures but differ in their functional groups, which can influence their chemical properties and applications
Properties
Molecular Formula |
C20H15NO |
---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
4-(2-phenylmethoxyphenyl)benzonitrile |
InChI |
InChI=1S/C20H15NO/c21-14-16-10-12-18(13-11-16)19-8-4-5-9-20(19)22-15-17-6-2-1-3-7-17/h1-13H,15H2 |
InChI Key |
OGNJWEYMJJCLKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.